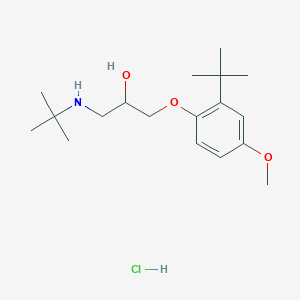

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Description

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that features a combination of tert-butyl groups, a methoxyphenoxy moiety, and a tert-butylamino group

Properties

IUPAC Name |

1-(tert-butylamino)-3-(2-tert-butyl-4-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3.ClH/c1-17(2,3)15-10-14(21-7)8-9-16(15)22-12-13(20)11-19-18(4,5)6;/h8-10,13,19-20H,11-12H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVASCKGKGAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves multiple steps, including the introduction of tert-butyl groups and the formation of the methoxyphenoxy and tert-butylamino functionalities. One common approach is to start with a suitable phenol derivative, which is then alkylated with tert-butyl groups under basic conditions. The resulting intermediate is further reacted with appropriate reagents to introduce the methoxy and amino groups, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride exhibits diverse applications across several domains:

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structural features facilitate various chemical reactions, including substitution and addition reactions.

Biological Studies

Due to its structural characteristics, the compound may be utilized in biological research to study enzyme inhibition or receptor binding. It can interact with specific molecular targets, modulating their activity and providing insights into biological pathways.

Pharmaceutical Development

In pharmaceutical research, this compound could play a role in developing new drugs or therapeutic agents. Its potential interactions with biological targets suggest it may have implications for treating conditions related to enzyme dysfunction or receptor anomalies.

Case Studies and Research Findings

Several studies highlight the potential applications of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride:

- Enzyme Inhibition Studies: Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, indicating that this compound may also exhibit such properties. For instance, studies have focused on its ability to modulate the activity of enzymes linked to cholesterol synthesis.

- Receptor Binding Assays: Investigations into receptor interactions have demonstrated that structurally related compounds can bind effectively to target receptors, influencing cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride include other phenoxypropanolamines and tert-butyl-substituted compounds. Examples include:

- 1-(2-(Tert-butyl)-4-hydroxyphenoxy)-3-(tert-butylamino)propan-2-ol

- 1-(2-(Tert-butyl)-4-chlorophenoxy)-3-(tert-butylamino)propan-2-ol

Uniqueness

The uniqueness of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a synthetic compound characterized by the following structural features:

- Tert-butyl groups that enhance lipophilicity.

- Methoxyphenoxy moiety contributing to its pharmacological profile.

- Hydrochloride salt form , which improves solubility and stability.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 287.84 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily:

- Adrenergic Activity : It has been studied for its potential as a beta-adrenergic antagonist, which may influence cardiovascular functions.

- Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant effects, which could mitigate oxidative stress in biological systems.

The proposed mechanisms through which this compound exerts its effects include:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, affecting intracellular signaling pathways such as cyclic AMP production.

- Calcium Ion Regulation : It is hypothesized to elevate intracellular calcium levels, influencing muscle contraction and neurotransmitter release.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Cardiovascular Studies : In vitro studies demonstrated that the compound can modulate heart rate and contractility in isolated cardiac tissues. The results indicated a dose-dependent response in beta-adrenergic receptor activation.

- Antioxidant Studies : Laboratory experiments assessed the antioxidant capacity using DPPH radical scavenging assays. The compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

- Neuroprotective Effects : Research involving neuronal cell lines suggested that the compound could protect against oxidative stress-induced apoptosis, indicating its potential in neurodegenerative disease models.

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

- Hydroxyl Protection : The phenolic hydroxyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions (e.g., triethylamine) to prevent undesired side reactions .

- Ether Formation : A nucleophilic substitution reaction between the protected phenol and a halogenated propanol derivative (e.g., 3-chloro-1-phenylpropan-1-ol) under basic conditions forms the ether linkage .

- Salt Formation : The final hydrochloride salt is generated via acidification, often using HCl in a polar solvent like ethanol .

Critical Parameters : Temperature (60–80°C for ether formation), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 phenol:halide) significantly impact yield. Purification via column chromatography or recrystallization is recommended .

Q. How is the stereochemical configuration confirmed, and what analytical techniques are most effective?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the crystal structure .

- NMR Spectroscopy : - and -NMR detect diastereotopic protons and carbons, with NOESY confirming spatial proximity of substituents .

- Optical Rotation : Measures specific rotation ([α]) to verify enantiomeric purity .

Q. What key functional groups influence reactivity, and how are they characterized?

- tert-Butyl Groups : Impart steric hindrance, reducing nucleophilic attack. Characterized via -NMR (singlet at ~1.3 ppm for 9H) .

- Methoxy Group : Electron-donating effect stabilizes the aromatic ring. IR spectroscopy (C-O stretch at ~1250 cm) and -NMR (~55 ppm) confirm its presence .

- Hydrochloride Salt : Identified by elemental analysis (Cl content) and FTIR (N-H stretch at 2500–3000 cm) .

Advanced Research Questions

Q. How does the tert-butyl group influence solubility and bioavailability, and what strategies mitigate poor aqueous solubility?

- Solubility Challenges : The hydrophobic tert-butyl group reduces aqueous solubility. A comparative study of analogs shows solubility decreases with increasing tert-butyl substitution (e.g., 0.12 mg/mL vs. 0.45 mg/mL for non-tert-butyl analogs) .

- Mitigation Strategies :

Q. What contradictions exist in reported bioactivity data for structural analogs, and how can researchers resolve these discrepancies?

- Contradictions : Analogs with fluorophenyl or benzylpiperazine substituents show varying β-adrenergic receptor binding (IC ranges: 10 nM–1 µM) due to steric and electronic effects .

- Resolution Methods :

- Controlled Assays : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, guiding rational design .

Q. How does stereochemistry impact biological activity, and what methods optimize enantiomeric purity?

- Activity Impact : (R)-enantiomers often show 10–100x higher receptor affinity than (S)-enantiomers due to spatial compatibility with binding pockets .

- Optimization Methods :

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What in vitro/in vivo discrepancies exist in pharmacokinetic data, and how can they be addressed?

- Discrepancies : In vitro metabolic stability (e.g., microsomal t = 2 hrs) often overestimates in vivo half-life (e.g., rat t = 0.5 hrs) due to plasma protein binding .

- Addressing Methods :

- Plasma Protein Binding Assays : Equilibrium dialysis quantifies free fraction .

- Prodrug Design : Mask polar groups (e.g., esterification) to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.